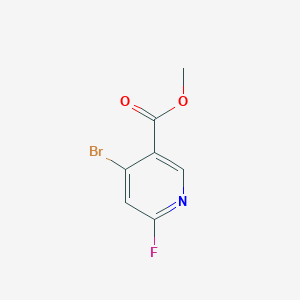

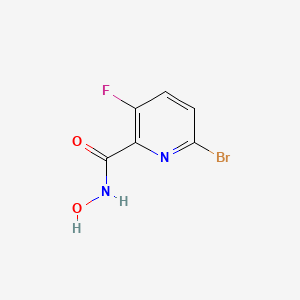

methyl 4-bromo-6-fluoropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-bromo-6-fluoropyridine-3-carboxylate (M4B6FPC) is a synthetic compound with a wide range of applications in the fields of science and medicine. It is an important organic compound used in a variety of scientific and medical research, including drug discovery, drug development, and drug delivery. M4B6FPC is also used in the synthesis of other compounds, such as peptides, peptidomimetics, and other biomolecules, as well as in the production of medical imaging agents.

Scientific Research Applications

Methyl 4-bromo-6-fluoropyridine-3-carboxylate has a wide range of applications in scientific and medical research. It is used as a starting material for the synthesis of peptides, peptidomimetics, and other biomolecules. It is also used in the production of medical imaging agents, such as PET (positron emission tomography) and SPECT (single photon emission computed tomography) agents. Additionally, methyl 4-bromo-6-fluoropyridine-3-carboxylate is used in the synthesis of drugs and drug delivery systems, such as prodrugs and nanocarriers.

Mechanism of Action

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is an organic compound that can be used in a variety of scientific and medical research applications. It is a lipophilic compound, meaning it is soluble in lipids and can be used to target specific cell types and organs. This allows for the targeted delivery of drugs and other compounds to the desired site of action. Additionally, methyl 4-bromo-6-fluoropyridine-3-carboxylate can be used to modulate the activity of enzymes and receptors, allowing for the manipulation of biochemical pathways and physiological responses.

Biochemical and Physiological Effects

methyl 4-bromo-6-fluoropyridine-3-carboxylate can be used to modulate the activity of enzymes and receptors, allowing for the manipulation of biochemical pathways and physiological responses. For example, it has been shown to modulate the activity of the enzyme tyrosinase, which is involved in the synthesis of melanin, a pigment that affects skin color. Additionally, methyl 4-bromo-6-fluoropyridine-3-carboxylate can be used to modulate the activity of the opioid receptor, which is involved in pain perception and addiction.

Advantages and Limitations for Lab Experiments

Methyl 4-bromo-6-fluoropyridine-3-carboxylate has several advantages for laboratory experiments. It is a lipophilic compound, meaning it is soluble in lipids and can be used to target specific cell types and organs. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it can be difficult to control the concentration of methyl 4-bromo-6-fluoropyridine-3-carboxylate in a reaction, as it can easily degrade or react with other compounds. Additionally, it can be toxic to cells and organisms if used at high concentrations.

Future Directions

For the use of methyl 4-bromo-6-fluoropyridine-3-carboxylate include the development of new peptides, peptidomimetics, and other biomolecules, as well as the development of new medical imaging agents and drug delivery systems. Additionally, methyl 4-bromo-6-fluoropyridine-3-carboxylate can be used to modulate the activity of enzymes and receptors, allowing for the manipulation of biochemical pathways and physiological responses. Finally, methyl 4-bromo-6-fluoropyridine-3-carboxylate can be used in the synthesis of new drugs and drug delivery systems, such as prodrugs and nanocarriers.

Synthesis Methods

Methyl 4-bromo-6-fluoropyridine-3-carboxylate is synthesized from 4-bromo-6-fluoro-3-hydroxy-2-pyridinecarboxylic acid and methyl iodide, through a reaction of aryl-halide substitution. This reaction is catalyzed by a Lewis acid, such as zinc chloride, and proceeds through a series of steps, including the formation of a carboxylic acid salt, the formation of a diazonium salt, and the formation of the desired product. The reaction is typically conducted in an organic solvent, such as dichloromethane, and can be completed in a few hours.

properties

IUPAC Name |

methyl 4-bromo-6-fluoropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAMDBIGOWWKXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-6-fluoronicotinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)

![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)

![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)

![6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-amine](/img/structure/B6601751.png)

![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)